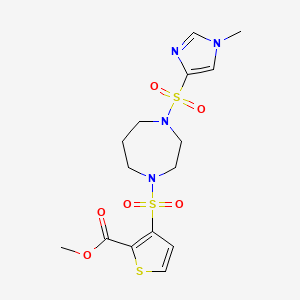
2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in scientific research. It is a member of the nicotinamide family of compounds and has been studied for its potential applications in various fields, including medicine and agriculture. In
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell proliferation, or by affecting the expression of genes involved in plant growth regulation.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide can have various biochemical and physiological effects depending on the application. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation. In plant growth regulation, it has been shown to promote plant growth and increase crop yield.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide in lab experiments is its potential as a potent anticancer agent and plant growth regulator. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide. In cancer research, future studies could focus on understanding its mechanism of action and developing more potent derivatives. In plant growth regulation, future studies could focus on optimizing its application as a plant growth regulator and developing new derivatives with improved efficacy. Additionally, future studies could explore the potential applications of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide in other fields, such as materials science and environmental science.
Synthesis Methods
The synthesis of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide involves the reaction of 2-chloronicotinamide with 5-(thiophen-2-yl)isoxazole-3-carbaldehyde in the presence of methylthiolate. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide at room temperature. The resulting product is then purified using column chromatography to obtain pure 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide.
Scientific Research Applications
2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its potential as an anticancer agent. Studies have shown that 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, it has been studied for its potential as a plant growth regulator. Studies have shown that 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide can promote plant growth and increase crop yield.
properties
IUPAC Name |
2-methylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-21-15-11(4-2-6-16-15)14(19)17-9-10-8-12(20-18-10)13-5-3-7-22-13/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMJKHWWTOSMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2618696.png)

![1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618699.png)


![2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2618705.png)

![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline](/img/structure/B2618708.png)
![N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2618711.png)

![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/no-structure.png)